REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][N:5]1[C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2.Cl.[CH3:19][NH:20][CH3:21].C([O-])([O-])=O.[K+].[K+].[I-].[K+]>C(#N)C>[CH3:19][N:20]([CH2:2][CH2:3][CH2:4][N:5]1[C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH3:21] |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClCCCN1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 7 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude was purified by column chromatography (eluting with 5% methanol in dichloromethane)
|
Reaction Time |
7 d |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.87 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |